

Commercial Sources and Technical Guide for High-Purity Glycerol 1,3-Dimethacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycerol 1,3-Dimethacrylate**

Cat. No.: **B158651**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for high-purity **Glycerol 1,3-dimethacrylate** (GDMA), a key monomer in the synthesis of biocompatible polymers for medical and dental applications. It also outlines the common synthetic routes, purification methods, and analytical techniques for purity assessment, crucial for ensuring the quality and performance of the final polymeric materials.

Commercial Availability of High-Purity Glycerol 1,3-Dimethacrylate

High-purity **Glycerol 1,3-dimethacrylate** is available from a range of chemical suppliers. However, the purity levels and the isomeric composition can vary significantly between vendors. Researchers should carefully consider the product specifications to ensure they meet the requirements of their specific application. It is common for commercial GDMA to be sold as a mixture of the 1,3- and 1,2-isomers. For applications requiring high isomeric purity, it is essential to consult the supplier's technical data sheets and certificates of analysis.

Below is a summary of some commercial suppliers and the typical purity of their **Glycerol 1,3-dimethacrylate** offerings:

Supplier	Product Name	Stated Purity	Notes
Alfa Chemistry	Glycerol 1,3-dimethacrylate	Not specified on the main product page, requires inquiry.	Research and experimental use. [1]
Echemi	GLYCEROL 1,3-DIMETHACRYLATE	Up to 99.00%	Various grades available from different manufacturers. [2]
Suzhou Hechuang Chemical Co., Ltd.	Glycerol 1,3-dimethacrylate	85.0%	Abbreviated as GDMA. [3]
Fisher Scientific (TCI America)	Glycerol Dimethacrylate (mixture of 1,2- and 1,3-form)	90.0+%	Stabilized with MEHQ. [4]
ChemicalBook	GLYCEROL 1,3-DIMETHACRYLATE	Up to 99%	Lists various suppliers with different purity levels. [5]
Sigma-Aldrich	Glycerol dimethacrylate, mixture of isomers	technical grade, 85%	Contains 200 ppm monomethyl ether hydroquinone as inhibitor. [6]

Synthesis and Purification of High-Purity Glycerol 1,3-Dimethacrylate

The synthesis of high-purity **Glycerol 1,3-dimethacrylate** is critical to minimize side products and impurities that can affect its polymerization characteristics and the properties of the resulting polymer.

Common Synthetic Routes

Two primary routes for the synthesis of **Glycerol 1,3-dimethacrylate** are:

- Direct Esterification of Glycerol: This method involves the reaction of glycerol with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The reaction is typically carried out in the presence of an acid catalyst. Control of the reaction conditions is crucial to favor the formation of the 1,3-disubstituted product over the 1,2-isomer and the fully substituted glycerol trimethacrylate.
- Transesterification of Methyl Methacrylate with Glycerol: This route involves the reaction of glycerol with methyl methacrylate in the presence of a suitable catalyst. This method can offer good selectivity for the dimethacrylate product under optimized conditions.

A potential synthetic pathway involves the reaction of glycidyl methacrylate with methacrylic acid. Glycidyl methacrylate itself is synthesized from the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin.

Key Impurities

A common impurity in commercially available **Glycerol 1,3-dimethacrylate** is glycidyl methacrylate. This impurity can arise from the synthesis process, particularly in routes involving epichlorohydrin. The presence of glycidyl methacrylate can be undesirable as its epoxy group can lead to unwanted side reactions during polymerization.

Other potential impurities include:

- Glycerol (unreacted starting material)
- Glycerol 1-monomethacrylate
- Glycerol 2-monomethacrylate
- Glycerol 1,2-dimethacrylate (the isomeric impurity)
- Glycerol trimethacrylate
- Methacrylic acid
- Inhibitors (e.g., hydroquinone, MEHQ) added for stabilization

Purification Methodologies

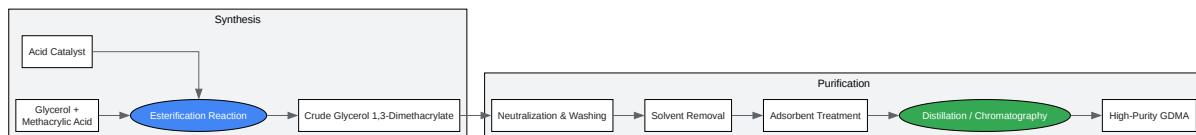
Achieving high purity often requires a multi-step purification process. A patent for the production of high-purity glycerol dimethacrylate describes a method to reduce the content of glycidyl methacrylate to less than 500 ppm by treating the crude product with an acidic adsorbent.

A general purification workflow may include the following steps:

- **Neutralization and Washing:** The crude reaction mixture is first neutralized to remove any acidic catalysts or unreacted methacrylic acid. This is typically followed by washing with an aqueous solution, such as a sodium chloride solution, to remove water-soluble impurities.
- **Solvent Removal:** The organic phase containing the product is separated, and the solvent is removed, often under reduced pressure.
- **Adsorbent Treatment:** To remove specific impurities like glycidyl methacrylate, the crude product can be treated with an acidic adsorbent.
- **Distillation or Column Chromatography:** For achieving the highest purity and separating isomers, fractional distillation under high vacuum or column chromatography are effective techniques. Vacuum distillation is particularly useful for separating components with different boiling points, while column chromatography can provide excellent separation based on polarity.

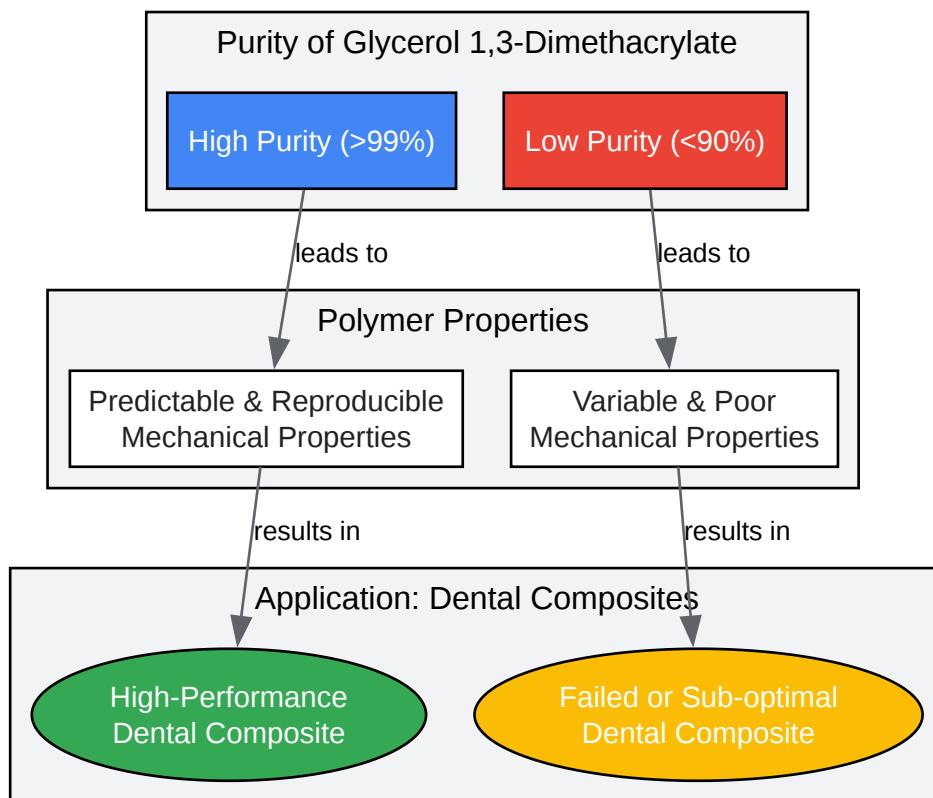
Analytical Methods for Purity Assessment

To ensure the quality of **Glycerol 1,3-dimethacrylate** for research and drug development, rigorous analytical testing is necessary. The following techniques are commonly employed:


- **Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):** These are powerful techniques for separating and identifying volatile and semi-volatile compounds. GC can quantify the purity of the main component and identify and quantify volatile impurities. GC-MS provides structural information for impurity identification.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is well-suited for the analysis of non-volatile compounds and for separating isomers. It can be used to determine the purity of

Glycerol 1,3-dimethacrylate and to quantify non-volatile impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): NMR is an indispensable tool for structural elucidation and purity determination. ^1H NMR can be used to confirm the structure of the desired product and to identify and quantify impurities by integrating the signals of characteristic protons. ^{13}C NMR provides information about the carbon skeleton and can also be used for purity assessment.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of characteristic functional groups (e.g., ester, hydroxyl, and vinyl groups) in the molecule.


Visualizing Synthesis and Purification Workflows

The following diagrams, generated using the DOT language, illustrate a typical synthesis and purification workflow for high-purity **Glycerol 1,3-dimethacrylate** and the logical relationship between its purity and its performance in a key application.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and purification of high-purity **Glycerol 1,3-Dimethacrylate**.

[Click to download full resolution via product page](#)

Caption: The relationship between the purity of **Glycerol 1,3-Dimethacrylate** and its performance in dental composites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO [article.sapub.org]
- 2. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Glycidyl Methacrylate-Acrylic acid Copolymer Via Modified Microemulsion Polymerization and Using It As Textile Pigment Printing Binder | Semantic Scholar [semanticscholar.org]
- 4. US5380884A - Method for producing glycidyl methacrylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Commercial Sources and Technical Guide for High-Purity Glycerol 1,3-Dimethacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158651#commercial-sources-for-high-purity-glycerol-1-3-dimethacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com